molecular formula C17H20N2O4S B2966162 Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate CAS No. 342780-98-7

Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate

Cat. No.: B2966162
CAS No.: 342780-98-7
M. Wt: 348.42
InChI Key: LQJJFKWDTUXBLD-UHFFFAOYSA-N
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Description

Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a naphthylsulfonyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate typically involves the reaction of 4-naphthalen-2-ylsulfonylpiperazine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The piperazine ring provides structural rigidity and enhances binding affinity, while the ethyl ester group can be hydrolyzed to release the active carboxylate form.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-benzenesulfonylpiperazine-1-carboxylate: Similar structure but with a benzene ring instead of a naphthalene ring.

    Ethyl 4-toluenesulfonylpiperazine-1-carboxylate: Contains a toluene ring, which is a methyl-substituted benzene ring.

    Ethyl 4-phenylsulfonylpiperazine-1-carboxylate: Features a phenyl group instead of a naphthyl group.

Uniqueness

Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate is unique due to the presence of the naphthyl group, which provides additional aromaticity and potential for π-π interactions. This can enhance binding affinity and specificity in biological systems, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-23-17(20)18-9-11-19(12-10-18)24(21,22)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJJFKWDTUXBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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